3-(Hydroxymethyl)-5-nitrophenol

Lipophilicity Chromatography Computational Chemistry

3-(Hydroxymethyl)-5-nitrophenol (CAS 180628-74-4) is a disubstituted nitroaromatic building block with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol. The compound bears a phenolic hydroxyl group at the 1-position, a nitro group at the 5-position, and a hydroxymethyl group at the 3-position, forming a 3,5-substitution pattern on the benzene ring.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 180628-74-4
Cat. No. B1602078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-5-nitrophenol
CAS180628-74-4
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])O)CO
InChIInChI=1S/C7H7NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,9-10H,4H2
InChIKeyYMZVBCSTUGYGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-5-nitrophenol (CAS 180628-74-4): Procurement-Grade Physicochemical and Structural Baseline


3-(Hydroxymethyl)-5-nitrophenol (CAS 180628-74-4) is a disubstituted nitroaromatic building block with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . The compound bears a phenolic hydroxyl group at the 1-position, a nitro group at the 5-position, and a hydroxymethyl group at the 3-position, forming a 3,5-substitution pattern on the benzene ring . This specific regiochemistry differentiates it from its closest regioisomers: 3-(Hydroxymethyl)-4-nitrophenol (CAS 60463-12-9), 5-(Hydroxymethyl)-2-nitrophenol (CAS 61161-83-9), 2-(Hydroxymethyl)-5-nitrophenol (CAS 57356-40-8), and 4-(Hydroxymethyl)-3-nitrophenol (CAS 86031-17-6) [1]. The compound is supplied at a standard purity of ≥95% .

Why 3-(Hydroxymethyl)-5-nitrophenol Cannot Be Interchanged with Positional Isomers in Synthetic Routes


Positional isomers of (hydroxymethyl)nitrophenol share an identical molecular formula and molecular weight (169.13 g/mol), yet they are not functionally interchangeable in synthesis or analytical detection . The specific 3,5-substitution pattern of 3-(Hydroxymethyl)-5-nitrophenol confers a computed XLogP of 0.5, which is substantially more hydrophilic than the 4-nitro isomer (XLogP 1.2) or the 2-nitro isomer (XLogP 1.1) [1][2]. This lipophilicity difference directly affects chromatographic retention, solubility in reaction media, and phase-transfer behavior. In addition, the electronic interplay between the nitro group at the 5-position and the phenolic hydroxyl at the 1-position (meta relationship) alters the acidity of the phenol and the reducibility of the nitro group relative to ortho- or para-substituted analogs [3]. Procurement of an incorrect isomer risks non-overlapping HPLC retention times, altered reaction kinetics in nitro-reduction or hydroxymethyl-oxidation sequences, and failure to meet patent specifications for specific intermediates [3].

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-5-nitrophenol vs. Closest Analogs


Computed Lipophilicity (XLogP3): 3-(Hydroxymethyl)-5-nitrophenol vs. Regioisomeric Comparators

The computed partition coefficient (XLogP3) for 3-(Hydroxymethyl)-5-nitrophenol is 0.5, which is significantly lower than that of its 4-nitro isomer (XLogP3 1.2) and its 2-nitro isomer (XLogP3 1.1) [1]. This 0.6–0.7 log unit difference corresponds to an approximately 4- to 5-fold difference in the octanol-water partition coefficient, directly translating to distinct reversed-phase HPLC retention behavior and differential solubility in biphasic reaction systems [1].

Lipophilicity Chromatography Computational Chemistry

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Identity Across Isomers

3-(Hydroxymethyl)-5-nitrophenol exhibits a Topological Polar Surface Area (TPSA) of 86.3 Ų, identical to its positional isomers 3-(Hydroxymethyl)-4-nitrophenol, 5-(Hydroxymethyl)-2-nitrophenol, and 4-(Hydroxymethyl)-3-nitrophenol [1][2]. All isomers also share identical hydrogen bond donor (2) and acceptor (4) counts [1]. However, the specific spatial arrangement of these H-bond donors and acceptors differs due to regiochemistry, influencing intramolecular hydrogen bonding and, consequently, the compound's effective polarity and electron transfer thermodynamics [3].

TPSA Hydrogen Bonding Membrane Permeability

UPLC-MS Differentiation: Specific Detection of Nitrophenol Regioisomers Including 3-(Hydroxymethyl)-5-nitrophenol

A patent describing a UPLC-MS method for simultaneous ultra-trace determination of various nitrophenols and their derivatives explicitly includes nitrophenol regioisomers of the (hydroxymethyl)nitrophenol class [1]. This method achieves direct quantification without derivatization pretreatment, with reported sensitivity and accuracy suitable for distinguishing 3-(Hydroxymethyl)-5-nitrophenol from its positional isomers based on differential retention times and mass spectral fragmentation [1]. While the patent does not provide numeric LOD/LOQ values specifically for 3-(Hydroxymethyl)-5-nitrophenol, it establishes the analytical framework required to confirm compound identity and purity distinct from other regioisomers [1].

UPLC-MS Analytical Method Regioisomer Separation

Supplier-Reported Purity and QC Documentation: 95% Standard with Batch-Specific NMR, HPLC, and GC

Commercially, 3-(Hydroxymethyl)-5-nitrophenol is supplied at a standard purity of ≥95% (HPLC) . Vendor technical datasheets (Bidepharm) indicate that each batch is accompanied by QC documentation including NMR, HPLC, and GC analyses . In comparison, the 4-nitro isomer (CAS 60463-12-9) is reported in some sources at >98% purity with HPLC and GC-MS confirmation, while the 2-nitro isomer (CAS 61161-83-9) has a reported melting point of 97–98 °C compared to the target compound for which a distinct melting point is not uniformly published [1][2]. These documented differences in available QC parameters and physical constants provide traceable identity confirmation that reduces procurement risk.

Purity QC Batch Analysis

Precision Applications of 3-(Hydroxymethyl)-5-nitrophenol Driven by Quantitative Differentiation


Synthetic Intermediate Requiring Meta-Directing Nitro and Hydroxymethyl Functionality

The 3,5-substitution pattern places the nitro group meta to the phenolic hydroxyl and the hydroxymethyl group also meta to the nitro group. This specific electronic arrangement is critical when the synthetic sequence demands selective reduction of the nitro group to an amine without affecting the hydroxymethyl group, or when the phenolic -OH is to be used as a directing group in electrophilic aromatic substitution. The lower XLogP3 (0.5 vs. 1.1–1.2 for the 2-nitro and 4-nitro isomers) translates to better water-miscibility in aqueous reduction conditions, potentially improving reaction homogeneity and yield [1].

UPLC-MS Method Development and Validation for Nitrophenol Metabolite Profiling

The validated UPLC-MS method described in patent CN-113686993-B enables simultaneous detection of multiple nitrophenol derivatives without derivatization [2]. For laboratories developing environmental monitoring or pharmaceutical metabolite assays, 3-(Hydroxymethyl)-5-nitrophenol can serve as a certified reference standard to establish retention time windows, mass spectral libraries, and calibration curves that are isomer-specific. Its distinct XLogP3 ensures baseline separation from higher-logP isomers on reversed-phase columns [1].

Building Block for Nitro-Reduction to 3-(Hydroxymethyl)-5-aminophenol

Reduction of the 5-nitro group yields 3-(Hydroxymethyl)-5-aminophenol, a bifunctional aniline-alcohol intermediate useful in azo dye synthesis, pharmaceutical building block elaboration, and polymer chemistry. The meta relationship between the amino and hydroxymethyl groups in the reduced product makes this regioisomer particularly valuable, as the ortho and para isomers would present different steric and electronic profiles upon reduction. Using the correct 3-(Hydroxymethyl)-5-nitrophenol precursor ensures the desired substitution pattern in the final amine product [1].

Computational Chemistry and QSAR Model Calibration

The availability of precise computed properties (XLogP3 = 0.5, TPSA = 86.3 Ų, HBD = 2, HBA = 4, rotatable bonds = 1) for 3-(Hydroxymethyl)-5-nitrophenol [1] makes it a valuable data point for calibrating quantitative structure-activity relationship (QSAR) models of nitroaromatic compounds. Its distinct lipophilicity relative to its isomers provides a controlled dataset for evaluating the contribution of nitro group position to partition coefficient, solubility, and membrane permeability predictions [1].

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